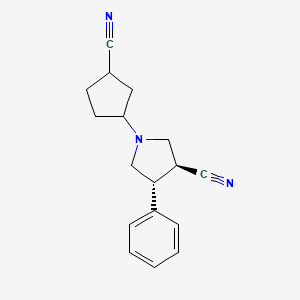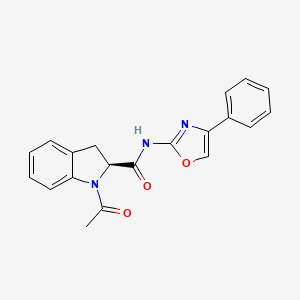![molecular formula C11H15NO3 B7336415 furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7336415.png)
furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as FMP or Furan-MP. It is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. FMP has been synthesized using various methods, and its mechanism of action has been investigated to understand its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of FMP is not well understood. However, studies have shown that it may act as an antioxidant and anti-inflammatory agent. FMP has also been shown to inhibit the activity of certain enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMP has been shown to have various biochemical and physiological effects. Studies have demonstrated that FMP can reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMP has several advantages for lab experiments. It is stable and can be synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, FMP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on FMP. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases. FMP has shown promising results in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its effectiveness in humans. Another area of future research is the development of new synthesis methods for FMP that can improve its yield and purity. Finally, FMP may have potential applications in the field of biotechnology, including the development of new drugs and biomaterials.
Synthesemethoden
FMP can be synthesized using different methods, including the reaction of furan-3-carbaldehyde with (2S,4S)-4-hydroxy-2-methylpiperidine. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The yield of FMP obtained from this method is relatively high, making it a suitable approach for large-scale production.
Wissenschaftliche Forschungsanwendungen
FMP has been widely studied for its potential applications in scientific research. This compound has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)2-4-12(8)11(14)9-3-5-15-7-9/h3,5,7-8,10,13H,2,4,6H2,1H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHXSCFPMCRRJV-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R)-2-cyclopropyl-N-[(3-methyltriazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7336337.png)
![N-[3-(3-fluorophenyl)cyclobutyl]-2-(oxan-4-yl)ethanesulfonamide](/img/structure/B7336340.png)
![(2R)-1-[(2Z)-cyclooct-2-en-1-yl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B7336346.png)

![(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7336361.png)
![(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone](/img/structure/B7336366.png)
![(1S,2R)-2-cyclopropyl-N-[1-(4-methoxyphenyl)cyclopropyl]cyclopropane-1-carboxamide](/img/structure/B7336367.png)

![(2S)-1-acetyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydroindole-2-carboxamide](/img/structure/B7336389.png)
![(2,5-dimethyl-1,3-oxazol-4-yl)-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7336397.png)
![5-fluoro-2-methoxy-N-[4-(pyridin-2-ylamino)cyclohexyl]benzamide](/img/structure/B7336410.png)
![(3S)-3-[4-(2-fluorophenyl)butan-2-ylamino]-3-phenylpropanamide](/img/structure/B7336411.png)
![[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7336419.png)
![(5-fluoro-1H-indol-2-yl)-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]methanone](/img/structure/B7336423.png)
